Cas no 7205-61-0 (Benzene, 1-methoxy-4-[(1-methylethyl)thio]-)
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-methoxy-4-[(1-methylethyl)thio]-
- 1-methoxy-4-propan-2-ylsulfanylbenzene
- DTXSID70488614
- 4-(Isopropylthio)-1-methoxybenzene
- 1-(ISOPROPYLSULFANYL)-4-METHOXYBENZENE
- 1-methoxy-4-(propan-2-ylsulfanyl)benzene
- 1-Methoxy-4-[(propan-2-yl)sulfanyl]benzene
- SCHEMBL4192430
- Isopropyl 4-methoxyphenyl sulfide
- 7205-61-0
- 1-Methoxy-4-[(1-methylethyl)thio]benzene
- 4-Methoxyphenyl 2-propyl sulfide
-
- MDL: MFCD22056033
- Inchi: 1S/C10H14OS/c1-8(2)12-10-6-4-9(11-3)5-7-10/h4-8H,1-3H3
- InChI Key: MJVQNQFTOQCSFX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)C(C)C
Computed Properties
- Exact Mass: 182.07662
- Monoisotopic Mass: 182.07653624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 34.5Ų
Experimental Properties
- PSA: 9.23
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- Pricemore >>
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| abcr | AB558159-1 g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1811670-250mg |
4-Methoxyphenyl 2-Propyl sulfide |
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| A2B Chem LLC | AC63710-250mg |
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| A2B Chem LLC | AC63710-1g |
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7205-61-0 | 1g |
$156.00 | 2024-04-19 | ||
| A2B Chem LLC | AC63710-5g |
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- |
7205-61-0 | 5g |
$468.00 | 2024-04-19 |
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- Suppliers
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Benzene, 1-methoxy-4-[(1-methylethyl)thio]-
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- (CAS No. 7205-61-0): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Benzene, 1-methoxy-4-[(1-methylethyl)thio]-, identified by its CAS number 7205-61-0, is a significant organic compound with a rich history in chemical research and industrial applications. This compound, also known as p-isopropylthiomethoxybenzene, belongs to the class of methoxythiophenyl derivatives and has garnered considerable attention due to its unique structural and functional characteristics. The presence of both methoxy and isopropylthio substituents on the benzene ring imparts distinct reactivity and utility, making it a valuable intermediate in various synthetic pathways.
The molecular structure of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- consists of a benzene core substituted at the 1-position with a methoxy group (-OCH₃) and at the 4-position with an isopropylthio group (-SCH(CH₃)₂). This arrangement results in a molecule with moderate polarity and interesting electronic properties, which are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing characteristics of the sulfur-containing isopropylthio moiety. Such structural features make it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, Benzene, 1-methoxy-4-[(1-methylethyl)thio]- has found applications in the synthesis of complex molecules due to its ability to participate in various chemical reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Its role as an intermediate in the production of more sophisticated compounds has been highlighted in several cutting-edge research studies. For instance, researchers have leveraged this compound to develop novel heterocyclic derivatives with potential biological activities. The methoxy and thioether functionalities provide handles for further functionalization, enabling the creation of diverse molecular architectures that can be tailored for specific applications.
One of the most compelling aspects of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- is its utility in pharmaceutical research. The compound’s structural motifs are reminiscent of several bioactive natural products and pharmacologically relevant molecules. Consequently, it has been employed in the synthesis of analogues that exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities. For example, recent studies have demonstrated its use in generating substituted thiophenes that modulate enzyme activity by interacting with specific binding pockets in target proteins. This underscores its importance as a scaffold for drug discovery initiatives aimed at developing next-generation therapeutics.
The industrial relevance of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical applications, derivatives of this compound have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The ability to introduce various functional groups into its structure allows for fine-tuning its biological activity against pests while maintaining environmental safety profiles. Similarly, in material science, researchers have explored its incorporation into polymer matrices to enhance thermal stability or mechanical strength. The unique electronic properties conferred by its substituents make it an attractive candidate for developing advanced materials with tailored electrical or optical characteristics.
The synthesis of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- typically involves multi-step organic transformations starting from commercially available precursors such as anisole (methoxybenzene) and isopropyl thiol derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, catalytic coupling reactions have been optimized to facilitate the introduction of both methoxy and isopropylthio groups onto the benzene ring under mild conditions. Such improvements not only enhance yield but also reduce waste generation, aligning with green chemistry principles.
The spectroscopic characterization of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- provides valuable insights into its molecular structure and purity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts corresponding to aromatic protons, methoxy protons, isopropyl protons, and sulfur-containing protons. Infrared (IR) spectroscopy shows characteristic absorption bands for C-O stretching (around 1200 cm⁻¹), C-S stretching (around 700 cm⁻¹), and C-H bending vibrations typical of aromatic compounds. Mass spectrometry (MS) confirms the molecular weight consistent with the proposed structure. These analytical techniques are essential for ensuring the identity and quality of samples used in further research or industrial applications.
The toxicological profile of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- has been studied to assess its potential health effects under various exposure scenarios. While comprehensive toxicological data may be limited compared to more widely studied compounds, preliminary assessments suggest that it exhibits low acute toxicity when handled under controlled conditions. However, prolonged exposure should be minimized due to possible chronic effects associated with sulfur-containing heterocycles. Proper personal protective equipment (PPE), including gloves、goggles、and lab coats,is recommended when working with this compound to mitigate any potential risks.
The environmental fate of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- is another critical consideration in its application landscape。 Studies indicate that it tends to undergo biodegradation under aerobic conditions,with microbial enzymes breaking down its structure into smaller molecules。 However, persistence may occur in anaerobic environments or when bound to organic matter。 Effluent treatment processes should be employed where necessary to prevent release into natural water bodies,ensuring compliance with environmental regulations。
In conclusion,Benzene, 1-methoxy-4-[(1-methylethyl)thio]- (CAS No。 7205-61-0) represents a fascinating compound with diverse applications across multiple industries。 Its unique structural features make it a valuable intermediate for synthesizing complex molecules,particularly in pharmaceuticals、agrochemicals,and advanced materials。 Ongoing research continues to uncover new ways to utilize this compound,highlighting its enduring relevance in modern chemistry。 As synthetic methodologies evolve,the accessibility and versatility of such intermediates will likely expand further,opening up new avenues for innovation。
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